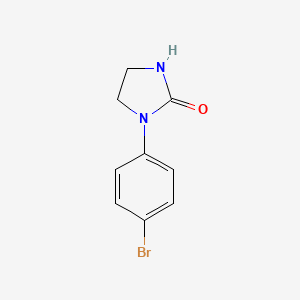

1-(4-Bromophenyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYIOVFMXOWYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594740 | |

| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530081-14-2 | |

| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)imidazolidin-2-one (CAS: 530081-14-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone class of heterocyclic molecules. Its chemical structure, featuring a bromophenyl group attached to a five-membered cyclic urea, makes it a valuable building block and a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role as a research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 530081-14-2 | [1][2] |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Melting Point | 189-191 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Solid (form not specified) | |

| Solubility | Data not available. Generally, such compounds exhibit solubility in organic solvents like DMSO and DMF. | |

| pKa (predicted) | 13.79 ± 0.40 | [1] |

| SMILES | O=C1NCCN1C2=CC=C(Br)C=C2 | |

| InChI | InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-5-6-11-9(12)13/h1-4H,5-6H2,(H,11,13) |

Synthesis and Purification

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Purification:

Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures with water.

A general recrystallization workflow is as follows:

Caption: General workflow for purification via recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:

¹H NMR:

-

Signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the bromophenyl ring.

-

Signals in the aliphatic region (around 3.0-4.0 ppm) corresponding to the methylene protons of the imidazolidinone ring.

-

A broad singlet corresponding to the N-H proton of the urea moiety.

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm.

-

Signals for the aromatic carbons of the bromophenyl ring, including the carbon attached to bromine at a characteristic chemical shift.

-

Signals for the methylene carbons of the imidazolidinone ring.

FT-IR:

-

A strong absorption band for the C=O stretching of the cyclic urea around 1680-1720 cm⁻¹.

-

N-H stretching vibrations around 3200-3400 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

A characteristic absorption for the C-Br bond.

Mass Spectrometry:

-

The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (241.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio).

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, its structural motifs and related compounds suggest potential activities in several areas of drug discovery.

Cathepsin K Inhibition

Some cyclic ureas have been investigated as inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption. Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.[3] The mechanism of action of Cathepsin K inhibitors involves blocking the active site of the enzyme, thereby preventing the degradation of bone matrix proteins like type I collagen.

Caption: Potential mechanism of Cathepsin K inhibition.

ROCK Inhibition

Cyclic ureas have also been explored as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer and cardiovascular disorders. ROCK inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme.

Caption: Potential mechanism of ROCK inhibition.

Role in Targeted Protein Degradation

The 1-(4-bromophenyl) group is a common fragment in the design of ligands for various proteins. This, combined with the cyclic urea scaffold, suggests that this compound could serve as a starting point or a fragment for the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular glues.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Hypothetical role in targeted protein degradation.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not publicly available. However, researchers can adapt standard assays for the potential biological activities mentioned above.

General Protocol for Enzyme Inhibition Assay (e.g., Cathepsin K or ROCK):

-

Reagents and Materials:

-

Purified recombinant human Cathepsin K or ROCK enzyme.

-

Fluorogenic or chromogenic substrate specific to the enzyme.

-

Assay buffer (specific to the enzyme).

-

This compound (dissolved in DMSO).

-

Positive control inhibitor.

-

96-well microplates.

-

Plate reader (fluorometer or spectrophotometer).

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the enzyme and the test compound (or vehicle control) to the wells of the microplate and incubate for a pre-determined time at the optimal temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the fluorescence or absorbance change over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data sheets of structurally related bromophenyl compounds, the following general precautions should be observed:

-

Hazard Identification: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of contact with skin: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery, particularly in the areas of osteoporosis, cancer, and cardiovascular diseases. Its synthesis is achievable through established organic chemistry methods, and it can be purified to a high degree using standard techniques like recrystallization. While detailed biological and spectroscopic data are still emerging, its structural features suggest it could be a promising scaffold for the development of novel enzyme inhibitors and targeted protein degraders. Further research is warranted to fully elucidate its biological activities and therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions in a laboratory setting.

References

Synthesis Pathway for 1-(4-Bromophenyl)imidazolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug discovery. The core of this guide focuses on a well-established and efficient copper-mediated synthesis route, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring and a cyclic urea moiety, makes it a versatile scaffold for the development of novel therapeutic agents. This guide will focus on a practical and scalable synthesis method, providing the necessary details for its successful implementation in a laboratory setting.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the copper-catalyzed N-arylation of 2-imidazolidinone with 1-bromo-4-iodobenzene. This reaction, a variation of the Ullmann condensation, provides a direct and high-yielding route to the desired product.

Figure 1: Copper-catalyzed synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the copper-mediated N-arylation method.

Materials:

-

2-Imidazolidinone

-

1-Bromo-4-iodobenzene

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

-

Ethyl acetate

-

Hexane

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-imidazolidinone (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent and Ligand Addition: Add n-butanol as the solvent, followed by the addition of N,N'-dimethylethylenediamine (0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| Appearance | Solid |

| Melting Point | 189-191 °C[1] |

| Yield | Typically high (specific yield depends on reaction scale and optimization) |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the bromophenyl ring and the methylene protons of the imidazolidinone ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the urea moiety.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, showing the molecular ion peak corresponding to [M]+ and/or [M+H]+.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient copper-mediated synthesis pathway for this compound. The provided experimental protocol, along with the quantitative and characterization data, offers a solid foundation for researchers and scientists to produce this important chemical intermediate. The straightforward nature of this method makes it suitable for both small-scale laboratory synthesis and potential scale-up operations in drug development processes.

References

Chemical and physical properties of 1-(4-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

1-(4-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound. Limited data is available for its specific physical and chemical properties. The following table summarizes the known and predicted information.

| Property | Value | Source |

| CAS Number | 530081-14-2 | [1] |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| Melting Point | 189 - 191 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Density (Predicted) | 1.579 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.79 ± 0.20 |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and plausible synthetic route can be inferred from established methods for the preparation of N-aryl-2-imidazolidinones. A common approach involves the cyclization of an N-aryl-N'-(2-haloethyl)urea.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Formation of the Urea Precursor: Reaction of 4-bromoaniline with a suitable reagent to introduce the N'-(2-chloroethyl)urea moiety.

-

Intramolecular Cyclization: Base-mediated ring closure to form the imidazolidin-2-one ring.

The following diagram, generated using DOT language, illustrates this logical workflow.

A Plausible, Non-Verified Experimental Protocol

This protocol is a general representation and has not been experimentally validated for this specific compound.

Step 1: Synthesis of N-(4-bromophenyl)-N'-(2-chloroethyl)urea

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 2-chloroethyl isocyanate (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of this compound

-

To a suspension of a strong base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere, add a solution of N-(4-bromophenyl)-N'-(2-chloroethyl)urea (1 equivalent) in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization

Due to the lack of published spectral data for this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring and the methylene protons of the imidazolidinone ring. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm). The methylene protons of the imidazolidinone ring would be expected to show two triplets in the aliphatic region (around 3.5-4.5 ppm).

-

¹³C NMR: Peaks corresponding to the carbonyl carbon (around 155-165 ppm), the aromatic carbons (around 115-140 ppm), and the two methylene carbons of the imidazolidinone ring (around 40-50 ppm).

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the urea (around 1680-1720 cm⁻¹), N-H stretch (if any impurities or tautomers are present, around 3200-3400 cm⁻¹), and C-Br stretch (in the fingerprint region).

-

Mass Spectrometry: The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

However, the N-aryl imidazolidinone scaffold is present in a variety of biologically active molecules. For instance, some arylsulfonylimidazolidinones have been investigated for their anticancer activity.[3][4] Additionally, other imidazolidinone derivatives have been explored for a range of biological targets.[5]

The potential biological activities of this compound would need to be determined through experimental screening. A general workflow for such a preliminary biological evaluation is presented below.

Conclusion

This compound is a compound for which basic chemical identifiers and a melting point are known. However, a comprehensive understanding of its chemical and physical properties, a validated synthetic protocol, and any potential biological activity are currently lacking in the public domain. The information provided in this guide is based on general chemical principles and data from related compounds and should be used as a starting point for further experimental investigation. Researchers interested in this molecule will need to perform de novo synthesis, characterization, and biological screening to fully elucidate its properties and potential applications.

References

- 1. Cas 530081-14-2,this compound | lookchem [lookchem.com]

- 2. This compound - CAS:530081-14-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(4-Bromophenyl)imidazolidin-2-one

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 1-(4-Bromophenyl)imidazolidin-2-one. This guide, therefore, presents a hypothetical mechanism based on the known biological activities of structurally related imidazolidinone derivatives. The experimental data and pathways described herein are representative examples intended to guide future research and should not be considered as experimentally validated findings for this specific compound.

Introduction

The imidazolidin-2-one scaffold is a core structure in various biologically active compounds. Derivatives have been explored for a range of therapeutic applications, including as inhibitors of enzymes such as kinases and phosphatases.[1][2] Structurally similar compounds, for instance, have been investigated as anticancer agents targeting receptor tyrosine kinases or as antibacterial agents.[1][3][4][5] This document outlines a plausible, yet hypothetical, mechanism of action for this compound as a protein kinase inhibitor, a common target for small molecules in drug discovery.

Core Putative Mechanism: Protein Kinase Inhibition

Based on the activities of related heterocyclic compounds, it is hypothesized that this compound may function as an ATP-competitive inhibitor of a protein kinase. The 4-bromophenyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of the kinase, while the imidazolidin-2-one core forms hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. Inhibition of a kinase would disrupt downstream signaling pathways, leading to a cellular response.

Hypothetical Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be targeted. In this model, the compound inhibits the kinase activity of the RTK, thereby blocking the phosphorylation of downstream substrates and halting the signal transduction cascade.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Quantitative Data

To characterize a kinase inhibitor, its potency and selectivity are determined. The following table presents hypothetical quantitative data for this compound against a panel of kinases. This data is illustrative and would need to be determined experimentally.

| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| Hypothetical Target Kinase 1 (HTK-1) | Biochemical | 50 | 25 |

| Hypothetical Target Kinase 2 (HTK-2) | Biochemical | 1,200 | 650 |

| Hypothetical Target Kinase 3 (HTK-3) | Biochemical | >10,000 | >5,000 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Biochemical | 850 | 400 |

| Epidermal Growth Factor Receptor (EGFR) | Biochemical | 2,500 | 1,300 |

| HTK-1 | Cell-based | 250 | N/A |

IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.

Experimental Protocols

The following are standard protocols that would be employed to investigate the mechanism of action of a putative kinase inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the activity of a purified kinase.

Methodology:

-

Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, this compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A serial dilution of the compound is prepared in the assay buffer. b. The kinase and its peptide substrate are added to the wells of a microplate. c. The compound dilutions (or DMSO as a vehicle control) are added to the wells and incubated for 15 minutes at room temperature to allow for binding. d. The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for 60 minutes at 30°C. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.

Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Methodology:

-

Cell Culture: A cell line known to express the target kinase is cultured to ~80% confluency.

-

Procedure: a. Cells are serum-starved for 12-24 hours to reduce basal kinase activity. b. Cells are pre-treated with various concentrations of this compound (or DMSO) for 1-2 hours. c. The target kinase pathway is stimulated by adding a specific growth factor or activator for 15-30 minutes. d. The cells are lysed, and total protein is extracted. Protein concentration is quantified using a BCA assay. e. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. f. The membrane is probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody. A separate blot is probed for the total amount of the substrate protein as a loading control. g. The protein bands are visualized using chemiluminescence, and band intensities are quantified.

-

Data Analysis: The ratio of phosphorylated substrate to total substrate is calculated for each treatment condition and normalized to the stimulated control.

Logical & Experimental Workflow

The diagram below outlines a typical workflow for identifying and characterizing a kinase inhibitor.

Caption: Standard workflow for the characterization of a potential kinase inhibitor.

Conclusion and Future Directions

While this compound is a known chemical entity, its biological role remains uncharacterized. The hypothetical mechanism presented here, centered on protein kinase inhibition, is based on the established activities of related chemical structures. To validate this hypothesis, a comprehensive research program is necessary. Future studies should focus on screening the compound against a broad panel of kinases to identify potential targets. Subsequently, detailed biochemical and cell-based assays, as outlined in this guide, would be required to confirm the mechanism of action and elucidate the functional consequences of target inhibition. Such investigations will be crucial in determining if this compound or its derivatives hold therapeutic potential.

References

- 1. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)imidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the compound 1-(4-Bromophenyl)imidazolidin-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data, characteristic spectral features derived from its chemical structure, and detailed, generalized experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in compound characterization, quality control, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉BrN₂O

-

Molecular Weight: 241.08 g/mol

-

CAS Number: 530081-14-2[1]

-

Predicted Melting Point: 189-191 °C[1]

Spectroscopic Data (Predicted and Expected)

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

Table 1: Predicted Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z | Notes |

| [M]⁺ | 239.98927 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 241.98722 | Molecular ion with ⁸¹Br |

| [M+H]⁺ | 240.99710 | Protonated molecule with ⁷⁹Br |

| [M+H+2]⁺ | 242.99505 | Protonated molecule with ⁸¹Br |

| [M+Na]⁺ | 262.97904 | Sodium adduct with ⁷⁹Br |

| [M+Na+2]⁺ | 264.97700 | Sodium adduct with ⁸¹Br |

Data sourced from PubChem predictions.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the imidazolidinone ring.

Table 2: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet (d) | 2H | Ar-H (ortho to Bromine) |

| ~ 7.4 | Doublet (d) | 2H | Ar-H (ortho to Nitrogen) |

| ~ 3.9 | Triplet (t) | 2H | -N-CH₂- |

| ~ 3.5 | Triplet (t) | 2H | -N-CH₂- (adjacent to C=O) |

| ~ 5.0 - 7.0 | Broad Singlet (br s) | 1H | -NH- |

Note: The exact chemical shifts and multiplicities are estimations and can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring.

Table 3: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C=O (Carbonyl) |

| ~ 139 | Ar-C (quaternary, attached to N) |

| ~ 132 | Ar-CH (ortho to Bromine) |

| ~ 120 | Ar-CH (ortho to Nitrogen) |

| ~ 117 | Ar-C (quaternary, attached to Br) |

| ~ 45 | -N-CH₂- |

| ~ 37 | -N-CH₂- (adjacent to C=O) |

Note: These are approximate chemical shifts. The presence of the bromine atom and the urea moiety will influence the final values.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200 - 3400 | Medium, Broad | N-H | Stretching |

| 3000 - 3100 | Medium | Aromatic C-H | Stretching |

| 2850 - 2960 | Medium | Aliphatic C-H | Stretching |

| 1680 - 1720 | Strong | C=O (Urea) | Stretching |

| 1580 - 1600 | Medium | C=C | Aromatic Ring Stretching |

| 1200 - 1350 | Strong | C-N | Stretching |

| 1000 - 1100 | Strong | C-Br | Stretching |

| 800 - 850 | Strong | C-H | para-substituted Aromatic Bending |

Experimental Protocols

Synthesis Protocol: Copper-Mediated N-Arylation

A general and effective method for the synthesis of N-aryl-2-imidazolidinones involves a copper-catalyzed cross-coupling reaction.[1]

Materials:

-

Imidazolidin-2-one

-

4-Bromoiodobenzene or 1,4-dibromobenzene

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., L-proline or a diamine)

-

A base (e.g., K₂CO₃ or Cs₂CO₃)

-

A high-boiling point solvent (e.g., DMSO or DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add imidazolidin-2-one, the aryl halide (4-bromoiodobenzene is often preferred), CuI, the ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[4] Standard pulse programs are used for acquisition.

3.2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the empty sample holder or pure KBr pellet should be recorded first and subtracted from the sample spectrum.[6]

3.2.3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.[7][8]

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

-

Detection: Detect the ions and plot their relative abundance against their m/z ratio to generate the mass spectrum.[7]

Logical Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation using various spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. Cas 530081-14-2,this compound | lookchem [lookchem.com]

- 2. PubChemLite - this compound (C9H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility profile of 1-(4-Bromophenyl)imidazolidin-2-one in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1-(4-Bromophenyl)imidazolidin-2-one, a compound of interest in pharmaceutical research. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in common laboratory solvents was not found. However, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. Furthermore, it outlines the principles of solubility based on solvent polarity and presents a visual workflow for solubility determination. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility of this compound in their own laboratory settings.

Introduction

This compound is an organic compound with potential applications in drug discovery and development. Understanding its solubility in various solvents is a critical first step in many research and development processes, including formulation, purification, and analytical method development. Solubility dictates the bioavailability of a potential drug and influences its absorption and distribution in biological systems.[1] While specific data is not publicly available, the structural features of this compound—containing both a polar imidazolidin-2-one ring and a less polar bromophenyl group—suggest a varied solubility profile across different solvent classes. A related compound, 4'-Bromoacetanilide, exhibits low solubility in non-polar solvents and moderate solubility in polar solvents, which may provide an initial qualitative indication for this compound.[2]

Predicted Solubility and General Principles

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They can be further categorized into:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting potential solubility.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile) - Have large dipole moments but do not donate hydrogen bonds. The polar nature of the imidazolidin-2-one ring suggests that these solvents may effectively solvate the molecule.

-

-

Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dipole moments and interact primarily through weaker van der Waals forces. The nonpolar bromophenyl group may contribute to some solubility in these solvents, but the polar core of the molecule is likely to limit overall solubility.

Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Quantitative Solubility Data

As of the date of this document, a thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Dimethylformamide (DMF) | Polar Aprotic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Dichloromethane (DCM) | Nonpolar | |||

| Chloroform | Nonpolar | |||

| Ethyl Acetate | Moderately Polar | |||

| Toluene | Nonpolar | |||

| Hexane | Nonpolar |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the widely used shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4][5]

4.1. Materials

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[6]

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.[6]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and solubility.

Caption: Experimental workflow for determining equilibrium solubility.

References

N-Aryl-2-Imidazolidinones: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

N-aryl-2-imidazolidinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Synthesis of N-Aryl-2-Imidazolidinones

The synthesis of N-aryl-2-imidazolidinones can be achieved through various chemical strategies. A common approach involves the cyclization of N-aryl-N'-(2-hydroxyethyl)ureas or related precursors.[1] Other methods include the palladium-catalyzed carboamination of N-allyl guanidines and the silver-catalyzed hydroamination of tosyl-protected N-allylguanidines.[1] The choice of synthetic route often depends on the desired substitution pattern on the imidazolidinone core and the aryl moiety, allowing for the creation of diverse chemical libraries for biological screening.

Anticancer Activity

N-aryl-2-imidazolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the regulation of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative N-aryl-2-imidazolidinone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4m | A549 (Lung) | Not specified, comparable to doxorubicin | [3] |

| KATO III (Gastric) | Not specified, comparable to doxorubicin | [3] | |

| K562 (Leukemia) | Not specified, comparable to doxorubicin | [3] | |

| 4n | A549 (Lung) | Not specified, comparable to doxorubicin | [3] |

| KATO III (Gastric) | Not specified, comparable to doxorubicin | [3] | |

| K562 (Leukemia) | Not specified, comparable to doxorubicin | [3] | |

| Imidazolidinone Derivative 3 | MCF-7 (Breast) | 3.26 | [4] |

| Imidazolidinone Derivative 7 | MCF-7 (Breast) | 4.31 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[5][6]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

N-aryl-2-imidazolidinone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the N-aryl-2-imidazolidinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Certain N-aryl-2-imidazolidinone derivatives have shown promising activity against various bacterial strains, highlighting their potential as a new class of antimicrobial agents.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Gemini-imidazolium chlorides | Staphylococcus aureus | Varies (dependent on structure) | [7] |

| Pseudomonas aeruginosa | Varies (dependent on structure) | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Materials:

-

96-well microplates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

N-aryl-2-imidazolidinone compounds

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[1]

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the N-aryl-2-imidazolidinone compounds in the broth medium directly in the wells of a 96-well microplate.[10]

-

Inoculation: Add a standardized bacterial inoculum to each well.[10]

-

Incubation: Incubate the microplates at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

N-aryl-2-imidazolidinones have also been investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][12]

Quantitative Enzyme Inhibition Data

The inhibitory potency against specific enzymes is typically expressed as IC50 values.

| Compound ID | Target Enzyme | IC50 (ng/mL) | Reference |

| Imidazole Derivative 4d | VEGFR-2 Kinase | 247.81 | [13] |

| Imidazole Derivative 5 | VEGFR-2 Kinase | 82.09 | [13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate.[14][15][16]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

N-aryl-2-imidazolidinone compounds

-

Assay buffer

-

Detection reagents (e.g., antibodies for ELISA, fluorescent probes)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and various concentrations of the N-aryl-2-imidazolidinone inhibitor in an appropriate assay buffer.[15]

-

Initiation of Reaction: Start the kinase reaction by adding ATP.[15]

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer - FRET).[16]

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.[14]

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[13] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

N-aryl-2-imidazolidinones constitute a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for further investigation in oncology, infectious diseases, and other therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this important heterocyclic core.

References

- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. woah.org [woah.org]

- 9. mdpi.com [mdpi.com]

- 10. apec.org [apec.org]

- 11. ramirezlab.github.io [ramirezlab.github.io]

- 12. mdpi.com [mdpi.com]

- 13. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. In vitro kinase assay [protocols.io]

- 16. caymanchem.com [caymanchem.com]

The Advent of 1-(4-Bromophenyl)imidazolidin-2-one: A Literature Review of its Synthesis and Discovery

For Immediate Release

A comprehensive technical review has been compiled detailing the discovery and synthesis of the research chemical 1-(4-Bromophenyl)imidazolidin-2-one. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth guide to the core synthetic methodologies, experimental protocols, and physicochemical properties of this compound.

Introduction

This compound, a heterocyclic compound featuring a bromophenyl group attached to an imidazolidinone core, has emerged as a significant building block in medicinal chemistry and materials science. Its structural motif is of interest in the development of novel therapeutic agents and functional materials. This review focuses on the seminal work that first described its synthesis and provides a detailed account of the experimental procedures involved.

Core Synthesis and Discovery

The primary method for the synthesis of this compound is attributed to a copper-mediated N-arylation of 2-imidazolidinone. This approach, detailed by Stabile, Lamonica, and their colleagues, offers a mild, convenient, and versatile route to a variety of N-aryl-2-imidazolidinones.

The discovery of this synthetic route was a significant advancement, providing a practical methodology for the selective mono-N-arylation of the unprotected 2-imidazolidinone core. The use of n-butanol as a solvent for this copper-catalyzed reaction was a notable innovation at the time.

General Synthetic Pathway

The synthesis of N-aryl-2-imidazolidinones, including the title compound, generally follows a copper-catalyzed cross-coupling reaction between an aryl halide and 2-imidazolidinone.

Caption: General workflow for the copper-mediated synthesis of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| CAS Number | 530081-14-2 | N/A |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Melting Point | 189-191 °C | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

Experimental Protocols

While the full experimental text from the seminal paper by Stabile, et al. is not publicly available, a general procedure for the copper-catalyzed N-arylation of 2-imidazolidinone can be outlined based on similar reported methodologies. It is crucial for researchers to consult the original publication for precise details.

General Procedure for Copper-Catalyzed N-Arylation

A typical experimental setup would involve the following steps:

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The discovery of a robust and versatile copper-mediated synthesis has made this compound readily accessible to the scientific community. This technical guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers engaged in the design and development of novel chemical entities for various applications. Further exploration into the biological activities and material properties of this compound and its derivatives is an active area of research.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(4-Bromophenyl)imidazolidin-2-one, a compound of interest in pharmaceutical research and development. Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar molecules and general best practices for handling powdered pharmaceutical agents to ensure a high level of safety in the laboratory setting.

Hazard Identification and Classification

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O | LookChem |

| Molecular Weight | 241.08 g/mol | LookChem |

| Appearance | Solid (powder) | General Knowledge |

| Melting Point | 189-191 °C | LookChem |

| Boiling Point | Not available | - |

| Density (Predicted) | 1.579 ± 0.06 g/cm³ | LookChem |

| Solubility | Not available | - |

| Storage Temperature | Sealed in a dry place at room temperature. | LookChem |

Experimental Protocols: Safe Handling Procedures

Given the potential hazards associated with this compound, particularly in its powdered form, strict adherence to the following experimental protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

-

Containment: For procedures with a high risk of dust generation, such as weighing or transferring large quantities, the use of a glove box or other ventilated containment enclosure is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for the safe handling of this compound.

| PPE Item | Specification |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use. |

| Body Protection | A lab coat should be worn at all times. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron is recommended. |

| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with a particulate filter is required. |

Weighing and Transferring the Compound

The following workflow is designed to minimize the generation of airborne particles during weighing and transfer.

Caption: Workflow for weighing and transferring powdered compounds.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed.

Caption: Spill response plan for powdered chemical spills.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Toxicological Information

Detailed toxicological studies on this compound are not widely published. The hazard classification is inferred from a structurally similar compound. Researchers should handle this compound with the assumption that it may be harmful if ingested, and may cause skin, eye, and respiratory irritation. The potential for other, more severe health effects cannot be ruled out without further toxicological assessment.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and exercise caution at all times. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is undertaken.

An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(4-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(4-Bromophenyl)imidazolidin-2-one. Due to the absence of specific experimental data in publicly available literature, this document presents a detailed, hypothetical experimental protocol and predictive analysis of the thermal decomposition behavior of the compound. The information is grounded in the established principles of thermal analysis of related organic molecules, particularly those containing imidazolidinone and bromo-aromatic moieties. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar compounds, offering insights into experimental design, data interpretation, and expected thermal stability.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermal properties is crucial for establishing its stability under various processing and storage conditions, which is a critical aspect of the drug development pipeline. Thermogravimetric analysis is an essential technique for determining the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.

This guide outlines a standardized methodology for conducting a TGA of this compound, details the expected thermal events, and presents the anticipated quantitative data in a structured format.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process, dictated by the strength of its various chemical bonds. The initial decomposition is likely to involve the cleavage of the C-Br bond, as it is generally weaker than the C-C, C-N, and C-H bonds within the molecule. Subsequent, higher-temperature events would lead to the fragmentation of the imidazolidin-2-one ring and the phenyl group. In an inert atmosphere, a small amount of char residue may be expected at the end of the analysis.

Experimental Protocol: Thermogravimetric Analysis

This section details a robust protocol for the thermogravimetric analysis of this compound.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of reaching at least 800°C.

-

Sample Pans: Alumina or platinum crucibles are recommended due to their high thermal stability and inertness.

-

Purge Gas: High-purity nitrogen (99.999%) should be utilized to maintain an inert atmosphere and prevent oxidative decomposition.

3.2. Sample Preparation

To ensure reproducible and accurate results, proper sample preparation is paramount.

-

Ensure the this compound sample is in a fine, homogenous powder form. This can be achieved by gentle grinding with a mortar and pestle.

-

Dry the sample in a desiccator over a suitable drying agent for at least 24 hours to remove any adsorbed moisture.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a pre-tared TGA crucible.

-

Record the initial sample mass with high precision.

3.3. TGA Method Parameters

The following instrumental parameters are recommended for the analysis:

| Parameter | Value |

| Initial Temperature | 30°C |

| Final Temperature | 800°C |

| Heating Rate | 10°C/min |

| Purge Gas | Nitrogen |

| Gas Flow Rate | 50 mL/min |

| Data Collection | Continuous monitoring of mass and temperature |

3.4. Post-Analysis

Upon completion of the experiment, the resulting data (mass vs. temperature) should be plotted to generate the TGA curve. The first derivative of this curve (DTG curve) should also be generated to identify the temperatures of maximum weight loss rates.

Predicted Data and Interpretation

The TGA of this compound is anticipated to exhibit a multi-stage decomposition profile. The following table summarizes the expected quantitative data from this hypothetical analysis.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Predicted Lost Fragment(s) |

| Initial Decomposition | 200 - 350 | ~33 | - | Bromine radical (Br•) |

| Ring Fragmentation | 350 - 550 | ~55 | - | Imidazolidin-2-one and phenyl fragments |

| Final Residue | > 550 | - | ~12 | Char |

Interpretation of TGA/DTG Curves:

The TGA curve is expected to show a stable baseline up to approximately 200°C, indicating the thermal stability of the compound up to this temperature. The first significant weight loss, predicted to occur between 200°C and 350°C, would correspond to the cleavage of the C-Br bond. The subsequent major weight loss, anticipated between 350°C and 550°C, would be due to the breakdown of the core organic structure. The DTG curve would likely show two distinct peaks corresponding to the maximum rate of weight loss for each of these decomposition stages.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

Caption: Experimental workflow for the thermogravimetric analysis.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the thermogravimetric analysis of this compound. The detailed experimental protocol and the anticipated decomposition behavior offer valuable guidance for researchers. It is important to reiterate that the quantitative data presented is hypothetical and should be confirmed through empirical investigation. The methodologies and interpretations outlined here serve as a robust starting point for the thermal characterization of this and structurally related compounds, which is a vital step in their potential development as pharmaceutical agents.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(4-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(4-Bromophenyl)imidazolidin-2-one in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate.[2][4] this compound is a valuable substrate for such reactions, as the bromo-substituent provides a reactive site for coupling, while the imidazolidin-2-one moiety is a common scaffold in medicinal chemistry. The products of these reactions are biaryl or heteroaryl-aryl structures, which are prevalent in many biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[2][5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.[2][5] The base is crucial for activating the organoboron reagent.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Data Presentation: Reaction Conditions for Analogous Aryl Bromides

While specific data for this compound is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous aryl bromides, providing a strong starting point for reaction optimization.

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80[6] |

| Bromobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | -[1] |

| Aryl bromides | Arylboronic acids | PdCl₂(dppf) | dppf | KOAc | Dioxane | 80 | - | -[7] |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | overnight | -[5] |

| 4-bromo-1H-1-tritylpyrazole | Phenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 95 |

| 7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | Reflux | 48 | -[8] |

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures for similar aryl bromides.[6]

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or another suitable base (e.g., Cs₂CO₃, K₂CO₃)

-

1,4-Dioxane and water (or another suitable solvent system like toluene/water or DMF/water)

-

Schlenk flask or microwave vial

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv.).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add degassed solvent (e.g., 1,4-dioxane) and degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-2.0 equiv.), a suitable base such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), and a ligand like tricyclohexylphosphine or XPhos (0.04-0.1 equiv.).[9]

-

Add the desired solvent, for example, dioxane.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a temperature between 120 °C and 150 °C for a period of 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purification are performed as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Advances in Acyl Suzuki Cross-Coupling | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]